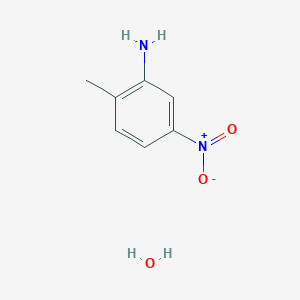2-Methyl-5-nitroaniline hydrate
CAS No.: 304851-86-3
Cat. No.: VC3815073
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 304851-86-3 |
|---|---|
| Molecular Formula | C7H10N2O3 |
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | 2-methyl-5-nitroaniline;hydrate |
| Standard InChI | InChI=1S/C7H8N2O2.H2O/c1-5-2-3-6(9(10)11)4-7(5)8;/h2-4H,8H2,1H3;1H2 |
| Standard InChI Key | ITFWBNDIWBWVBM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])N.O |
| Canonical SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])N.O |
Introduction
Key Findings
2-Methyl-5-nitroaniline hydrate (CAS 304851-86-3) is a hydrated derivative of the aromatic amine 2-methyl-5-nitroaniline, characterized by the molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.166 g/mol. This compound exhibits distinct physicochemical properties compared to its anhydrous counterpart (CAS 99-55-8), including a lower melting point of 96°C (with decomposition) . It serves as a critical intermediate in organic synthesis, dye manufacturing, and pharmaceutical development, with emerging applications in nonlinear optical materials . Despite its utility, the compound poses significant toxicity risks, classified under hazard code T (Toxic) due to its potential carcinogenicity and acute toxicity .
Structural and Physicochemical Properties
Molecular Architecture
The crystal structure of 2-methyl-5-nitroaniline hydrate has been elucidated through high-resolution X-ray diffraction studies. The molecule consists of a benzene ring substituted with a methyl group at the 2-position, a nitro group at the 5-position, and an amino group at the 1-position, coordinated with one water molecule in the crystalline lattice . Hydrogen bonding between the amino group and water stabilizes the hydrate form, influencing its melting behavior and solubility .
Table 1: Comparative Properties of 2-Methyl-5-nitroaniline Hydrate and Anhydrous Forms
Spectroscopic Characteristics
-
NMR Data: The anhydrous form exhibits distinct proton signals at δ 7.52 ppm (aromatic H), δ 3.71 ppm (NH₂), and δ 2.22 ppm (CH₃) . Hydration shifts these signals slightly due to hydrogen bonding .
-
IR Spectroscopy: Strong absorption bands at 1,620 cm⁻¹ (N–O asymmetric stretch) and 1,340 cm⁻¹ (C–N stretch) confirm the nitro and amine functionalities .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The anhydrous form is synthesized via nitration of o-toluidine using a mixture of concentrated sulfuric and nitric acids at –10°C :
Industrial Optimization
Continuous flow reactors enhance scalability, achieving >95% purity through recrystallization . Key parameters include:
-
Temperature control (–10°C to 25°C) to prevent decomposition.
-
Acid-to-amine molar ratio (17:1 H₂SO₄:o-toluidine) for optimal nitration .
Applications in Science and Industry
Organic Synthesis
-
Dye Manufacturing: Serves as a precursor for azo dyes (e.g., Fast Scarlet G) via diazotization and coupling reactions .
-
Pharmaceutical Intermediates: Used in synthesizing guanidine derivatives for kinase inhibitors, such as N-(5-nitro-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine .
Material Science
-
Nonlinear Optical Materials: The compound’s charge density distribution and polar crystal structure enable second harmonic generation (SHG), making it suitable for laser frequency doubling .
Recent Advances and Future Directions
Computational Studies
Density functional theory (DFT) simulations predict enhanced SHG efficiency upon crystal doping with transition metals .
Green Synthesis Methods
Research focuses on replacing sulfuric acid with ionic liquids (e.g., [BMIM][HSO₄]) to reduce waste .
Biomedical Applications
Derivatives such as 2-methyl-5-nitro-6-phenylnicotinohydrazide show promise against Staphylococcus aureus (MIC: 5 mg/mL) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume